3-Amino-3-phenyl-1,2-propanediol
Description
3-Amino-3-phenyl-1,2-propanediol is a derivative of 1,2-propanediol with an amino group and a phenyl substituent at the third carbon. This compound may serve as a chiral building block in organic synthesis or catalysis, analogous to other amino-propanediol derivatives used in Schiff base complexes and pharmaceuticals .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-amino-3-phenylpropane-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c10-9(8(12)6-11)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 |
InChI Key |
BZKZAJCMPHVHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,2-Propanediol Derivatives
Key Comparative Insights
Synthesis and Reactivity 3-Amino-1,2-propanediol: Synthesized via catalytic amination of 3-chloro-1,2-propanediol using composite catalysts, achieving >99% purity . Used in DNA strand synthesis and oxidovanadium(V) Schiff base complexes for epoxidation catalysis . 3-MCPD: Forms during food thermal processing (e.g., palm oil refining) and is linked to mitochondrial dysfunction and caspase-mediated apoptosis . Mitigation strategies include boron-based cytoprotection . 3-Azido-1,2-propanediol: Exhibits mutagenicity comparable to sodium azide in Salmonella and Arabidopsis models, suggesting caution in handling .
Applications Amino Derivatives: 3-Amino-1,2-propanediol is pivotal in synthesizing chiral ligands for metal complexes (e.g., oxidovanadium(V)) used in styrene epoxidation . Its phenyl analog could enhance catalytic selectivity or stability. Chlorinated Derivatives: 3-MCPD is a regulated food contaminant; its esters are precursors to glycidyl esters, another toxicant class . Benzylidene Derivatives: Resolved via chiral HPLC columns, highlighting the role of aromatic groups in stereochemical applications .
Toxicity Profiles 3-MCPD is genotoxic and apoptogenic, necessitating strict regulatory limits . In contrast, 3-amino-1,2-propanediol is safely utilized in enzymatic processes (e.g., Novozyme 435-mediated pseudo-ceramide synthesis) .
Preparation Methods
Epichlorohydrin-Based Synthesis
Methodology :
-
Catalysts : A two-component system (methanesulfonic acid and dilute sulfuric acid) for hydrolysis, followed by N-nitrosodiphenylamine and resorcinol for ammoniation.
-
Procedure :
Key Advantages :
Glycerol Chlorohydrin Route
Methodology :
-
Starting Material : Glycerol chlorohydrin (3-chloro-1,2-propanediol).
-
Catalysts : Copper oxide (CuO) as the primary catalyst, with promoters like Fe₂O₃, ZnO, or MnO₂.
-
Conditions :
Optimization :
Continuous Flow Synthesis
Microreactor Technology
Methodology :
-
Conditions :
Advantages :
Biocatalytic Approaches
Enzymatic Resolution
Methodology :
-
Substrate : Racemic 3-amino-3-phenyl-1,2-propanediol.
-
Enzymes : Lipases (e.g., Candida antarctica lipase B) for enantioselective acylation.
-
Conditions :
-
Outcome : Enantiomeric excess (ee) >98% for (R)- and (S)-isomers.
Comparative Analysis of Methods
*Yield based on recovered substrate.
Challenges and Innovations
Stereochemical Control
Q & A
Q. What are the established synthetic routes for 3-Amino-3-phenyl-1,2-propanediol and its derivatives?
The primary synthesis involves catalytic amination of 3-chloro-1,2-propanediol with ammonia or substituted amines. For phenyl derivatives (e.g., N-phenyl-3-amino-1,2-propanediol), a complex catalyst system (e.g., triethylamine-based solid bases) is used to optimize yield. Reaction parameters such as molar ratio (1:8 for chloro precursor to amine), temperature (60°C), and pressure (0.20 MPa) are critical for achieving >90% yield . Post-synthesis purification includes pH adjustment, vacuum distillation, and solvent evaporation to isolate high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires FT-IR (to identify amine and hydroxyl groups), ¹H/¹³C NMR (to resolve stereochemistry and substituent positions), and mass spectrometry (for molecular ion validation). For example, NMR chemical shifts at δ 3.6–4.0 ppm confirm hydroxyl and amine proton environments, while MS fragmentation patterns verify molecular integrity .
Q. What are the key physicochemical properties of this compound that influence experimental design?
Key properties include:
- Molecular weight : 91.11 g/mol (base compound); phenyl derivatives vary based on substituents .
- Boiling point : 264–265°C at 739 mmHg (base compound) .
- Refractive index : ~1.492 (n20/D), critical for purity assessment .
- Solubility : Hydrophilic due to hydroxyl/amine groups, requiring polar solvents (e.g., water, ethanol) for reactions .
Advanced Research Questions
Q. How can catalytic synthesis conditions be optimized for high-purity this compound derivatives?
Use orthogonal testing and single-factor analysis to optimize:
- Catalyst selection : Triethylamine-based solid catalysts improve reaction rates and selectivity for phenyl derivatives .
- Reaction time : 3.5 hours maximizes yield while minimizing side reactions (e.g., diol esterification) .
- Post-treatment : Sequential vacuum distillation and molecular distillation remove impurities, achieving >99.5% purity .
Q. What methodologies resolve contradictions in toxicological data regarding this compound’s safety?
Contradictions arise from studies showing:
- Carcinogenicity : IARC classifies 3-MCPD (structurally similar) as Group 2B (possible human carcinogen) due to renal tumors in rats, but murine studies show no carcinogenicity .
- Resolution strategies : Conduct in vitro genotoxicity assays (e.g., Ames test) and in vivo metabolic studies to track chlorolactic acid/glycidol metabolites, which may explain species-specific effects .
Q. What metabolic pathways are implicated in the biological activity of this compound, and how should they be studied?
Key pathways include:
- Alcohol dehydrogenase-mediated oxidation : Converts the compound to chlorolactic acid, a nephrotoxic metabolite .
- Halohydrin dehalogenase activity : Generates glycidol (a Group 2A carcinogen) in bacterial systems; similar pathways may exist in mammals .
- Study methods : Use LC-MS/MS to quantify urinary metabolites (e.g., mercapturic acid conjugates) in rodent models .
Q. How does the incorporation of phenyl groups into 3-Amino-1,2-propanediol derivatives affect their application in polymer chemistry?
Phenyl-substituted derivatives enhance polymer flexibility by lowering the glass transition temperature (Tg) and improving elasticity. For example, phenyl-modified polyetherimides show increased processability due to reduced intermolecular hydrogen bonding. Characterize these effects using dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
